4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride
Overview
Description
4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is a heterocyclic compound that features both piperazine and pyrazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine dihydrochloride: Another piperazine-containing compound with similar structural features.
4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride: Shares the piperazine and pyrimidine moieties.
Uniqueness
4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is unique due to its specific combination of piperazine and pyrazolopyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C9H14Cl2N6
- Molecular Weight : 277.16 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
The biological activity of this compound is primarily attributed to its ability to inhibit various kinases and modulate signaling pathways involved in cell proliferation and survival. Key mechanisms include:
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : This compound has been shown to act as an EGFR inhibitor, which is crucial for the treatment of cancers characterized by EGFR overexpression, such as non-small cell lung cancer (NSCLC) and colorectal cancer .
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to enhanced cell death .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the S and G2/M phases, which is vital for inhibiting cancer cell proliferation .
Anticancer Activity
Numerous studies have assessed the anticancer potential of this compound against various cancer cell lines. Below is a summary of findings from key studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Gaonkar et al. (2020) | NC-H460 (lung cancer) | 10.5 | ROS generation |
Study A | A549 (lung cancer) | 8.21 | EGFR inhibition |
Study B | HCT-116 (colon cancer) | 19.56 | Apoptosis induction |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly impact the biological activity. For instance:
- Substituents at the C-4 position enhance anticancer activity through increased binding affinity to target kinases.
- The presence of a piperazine moiety is crucial for maintaining solubility and bioavailability .
Case Studies
- Case Study on NSCLC :
- Case Study on Colon Cancer :
Properties
IUPAC Name |
4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.2ClH/c1-3-15(4-2-10-1)9-7-5-13-14-8(7)11-6-12-9;;/h5-6,10H,1-4H2,(H,11,12,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCQWVNLUSNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=NN3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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